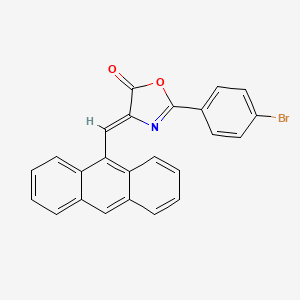![molecular formula C15H15BrN2O2S B4876329 2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4876329.png)
2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
説明
2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as BRD-0705, is a small molecule inhibitor that has been widely researched for its potential use in cancer therapy. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development and progression of cancer. By inhibiting BET proteins, this compound disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell cycle progression. The compound has also been shown to inhibit the activity of histone acetyltransferases, which are enzymes that modify the structure of chromatin and play a role in gene expression.
実験室実験の利点と制限
One advantage of using 2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selectivity for BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is that the compound may have off-target effects on other proteins, which could complicate data interpretation.
将来の方向性
1. Combination therapy: 2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide may be used in combination with other anticancer agents to enhance its efficacy and reduce the likelihood of resistance.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could improve patient selection for clinical trials.
3. Development of more potent inhibitors: The development of more potent BET inhibitors could improve the efficacy of this class of compounds for cancer therapy.
4. Investigation of non-cancer applications: BET inhibitors have also been implicated in the regulation of inflammatory and immune responses, suggesting potential applications in autoimmune and inflammatory diseases.
5. Mechanistic studies: Further mechanistic studies could help to elucidate the precise role of BET proteins in cancer and identify additional targets for therapeutic intervention.
科学的研究の応用
2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also demonstrated the compound's ability to inhibit tumor growth in mouse models.
特性
IUPAC Name |
2-[[2-(4-bromophenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-8-9(2)21-15(13(8)14(17)20)18-12(19)7-10-3-5-11(16)6-4-10/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIXDVUDHYEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4876251.png)
![(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B4876252.png)


![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4876280.png)
![4-(4-methylphenyl)-1-[(3-phenyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4876283.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)

![N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4876312.png)
![3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4876331.png)
![3-chloro-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide](/img/structure/B4876332.png)
![ethyl 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4876337.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methoxy-2-butanamine](/img/structure/B4876338.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4876345.png)
